3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile
Description
The compound 3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile is a heterocyclic carbonitrile derivative featuring a pyridazine core substituted with a cyclopropyl group at position 3 and linked via a methylene bridge to an azetidine ring. The azetidine is further connected to a pyrazine-2-carbonitrile moiety. This structure combines multiple pharmacophoric elements:
- A pyridazinone scaffold, known for bioactivity in kinase inhibition and cardiovascular applications.
- A strained azetidine ring, which enhances conformational rigidity compared to larger N-heterocycles.
Properties
IUPAC Name |
3-[3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c17-7-14-16(19-6-5-18-14)21-8-11(9-21)10-22-15(23)4-3-13(20-22)12-1-2-12/h3-6,11-12H,1-2,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIXFYGRRCVDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article will delve into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Formula
The molecular formula of the compound is .
Structural Representation
The structural representation can be summarized as follows:
- SMILES Notation :
CC(C(=O)N1C(=C(N=C1)C(=N)N)C2CC2)N(C)C
This notation provides a shorthand way to describe the structure of the molecule, which includes various functional groups that may contribute to its biological activity.
Research indicates that compounds similar to This compound may exhibit activity against specific molecular targets such as kinases. For instance, certain derivatives have shown inhibitory effects on c-Met kinase, which is implicated in various cancers. The inhibition of c-Met can lead to reduced tumor growth and metastasis.
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity against several cancer cell lines. For example, compounds derived from similar structures have been tested against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, revealing significant cytotoxic effects with IC50 values often below 10 µM.
Table 1: Cytotoxicity Data for Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | Significant cytotoxicity |
| 12e | MCF-7 | 1.23 ± 0.18 | Significant cytotoxicity |
| 12e | HeLa | 2.73 ± 0.33 | Significant cytotoxicity |
| 13e | A549 | <5 | Moderate cytotoxicity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the molecular structure can significantly influence biological activity. For instance, the presence of a cyclopropyl group and specific nitrogen-containing heterocycles appears to enhance potency against cancer cell lines.
Study on c-Met Inhibition
A notable study investigated a series of triazolo-pyridazine derivatives for their inhibitory effects on c-Met. Among these, the compound 12e exhibited potent inhibitory activity with an IC50 value comparable to established inhibitors like Foretinib. The study utilized MTT assays to assess cytotoxicity and confirmed the mechanism through enzyme inhibition assays.
Apoptosis Induction
Further investigations revealed that certain derivatives could induce apoptosis in cancer cells. The mechanism involved cell cycle arrest and late apoptosis induction in A549 cells, highlighting the therapeutic potential of these compounds in oncology.
Comparison with Similar Compounds
Key Observations:
Pyridazine Substitutions: The cyclopropyl group in the target compound may enhance steric hindrance and metabolic stability compared to pyrazolyl () or pyridinyl () substituents . Pyridinyl groups () offer planar aromaticity, favoring interactions with hydrophobic enzyme pockets, whereas cyclopropyl’s non-planar structure may reduce off-target binding .
Synthetic Accessibility :
- Piperidine-linked analogs () may involve simpler alkylation steps due to commercial availability of piperidine precursors.
- Azetidine derivatives (target compound, ) require specialized synthesis, such as ring-closing strategies or azetidine functionalization .
Carbonitrile Positioning :
- The pyrazine-2-carbonitrile group is conserved across analogs, suggesting its critical role in electronic modulation or as a hydrogen bond acceptor .
Physicochemical and Conformational Properties
Molecular Weight and Solubility :
- The target compound’s inferred molecular weight (~374.4) aligns with piperidine analogs (373.4–401.4), but its azetidine core may reduce solubility compared to piperidine derivatives due to increased hydrophobicity .
- The oxazolyl derivative () has a lower molecular weight (284.3), favoring better pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
